3-(trifluoromethyl)-1H-indazole
Overview
Description
3-(Trifluoromethyl)-1H-indazole is a heterocyclic compound characterized by the presence of an indazole ring substituted with a trifluoromethyl group at the third position The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound
Mechanism of Action
Target of Action
It’s known that trifluoromethyl-containing compounds are involved in many catalytic trifluoromethylation reactions . These compounds are accepted as substrates by many enzymes , suggesting that 3-(trifluoromethyl)-1H-indazole could interact with various biological targets.
Mode of Action
It’s suggested that an oxidation/reduction process of trifluoromethyl-containing compounds is involved in many recently tested catalytic trifluoromethylation reactions . This could imply that this compound might interact with its targets through similar redox reactions.
Biochemical Pathways
It’s known that organofluorine compounds, like this compound, can affect various biological processes . These compounds can interact with a wide range of metabolites and potentially influence numerous biochemical pathways .
Pharmacokinetics
It’s known that the common routes of administration for drug molecules include oral, intravenous, intra-muscular, topical, inhalational, and intranasal . The specific ADME properties of this compound would depend on its chemical structure and the route of administration.
Result of Action
It’s known that the cellular response to similar compounds follows the basic pattern of the ‘cellular stress response’ consisting of macromolecular damage to proteins, lipids, and dna; cell cycle arrest; molecular repair; and cell death when damage becomes too extensive to repair .
Action Environment
The action environment of this compound would depend on various factors including its chemical stability, solubility, and volatility. For instance, trifluralin, a similar trifluoromethyl compound, is considered long-lasting in the environment (120-240 days) and has low aqueous solubility . Similarly, this compound might also be influenced by environmental factors such as temperature, pH, and presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)-1H-indazole typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is the trifluoromethylation of indazole precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst. Another approach involves the use of trifluoromethyl iodide (CF₃I) under photoredox catalysis conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
3-(Trifluoromethyl)-1H-indazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Fluoxetine: A well-known antidepressant containing a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: A cancer treatment drug with a trifluoromethyl group.
Uniqueness: 3-(Trifluoromethyl)-1H-indazole is unique due to its specific indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
3-(trifluoromethyl)-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVACBOIQLBALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613268 | |
Record name | 3-(Trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57631-05-7 | |
Record name | 3-(Trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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